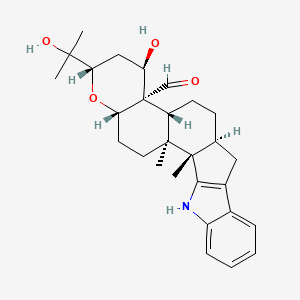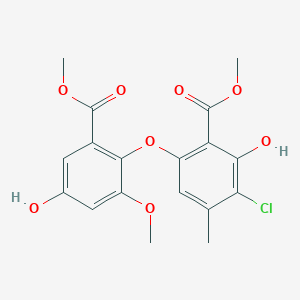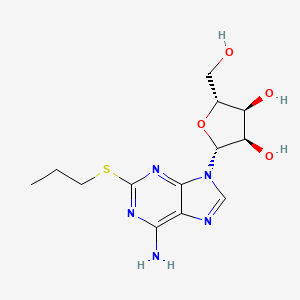
2-(n-Propylthio)adenosine
Overview
Description
“2-(n-Propylthio)adenosine” is a chemical compound with the molecular formula C13H19N5O4S and a molecular weight of 341.39 g/mol. It is related to adenosine, a naturally occurring purine nucleoside that plays a vital role in biochemical processes .
Synthesis Analysis
The synthesis of adenosine-related compounds often involves complex chemical reactions. For instance, the synthesis of nucleobase-modified phosphoramidites for the creation of oligoribonucleotides involves deprotonation of amide groups under phase-transfer conditions and subsequent reaction with electrophilic molecules .
Molecular Structure Analysis
Adenosine and its related compounds have unique molecular structures that contribute to their biological functions. For example, adenosine receptors A1, A2A, A2B, and A3 are effector proteins triggered by adenosine to exert its physiological effects . The molecular structure of these compounds can be analyzed using techniques such as NMR spectroscopy and computational analysis .
Chemical Reactions Analysis
Adenosine triphosphate (ATP), a related compound, is known to provide energy for both energy-consuming endergonic reactions and energy-releasing exergonic reactions . When the chemical bonds within ATP are broken, energy is released and can be harnessed for cellular work.
Physical And Chemical Properties Analysis
The physical and chemical properties of adenosine-related compounds can be analyzed using various techniques. For instance, thermal analysis can be used to study the thermal properties of these compounds . The physical and chemical properties of these compounds are influenced by their molecular structure and chemical composition .
Scientific Research Applications
Central Nervous System Disorders
Adenosine receptors play a crucial role in the central nervous system (CNS). They are involved in the modulation of neurotransmitter release, synaptic plasticity, and provide neuroprotection in ischemic, hypoxic, and oxidative stress events . Therefore, “2-(n-Propylthio)adenosine” could potentially be used in the treatment of various CNS disorders.
Cardiovascular Conditions
Adenosine receptors are also involved in the regulation of heart rate and blood flow. Modulating these receptors could potentially help in the treatment of various cardiovascular conditions .
Metabolic Conditions
Adenosine receptors play a role in regulating metabolism. They could potentially be targeted for the treatment of metabolic conditions like diabetes .
Inflammatory and Autoimmune Diseases
Adenosine receptors are involved in the regulation of immune responses and inflammation. Therefore, “2-(n-Propylthio)adenosine” could potentially be used in the treatment of inflammatory and autoimmune diseases .
Cancer Treatment
Adenosine receptors have been found to play a role in the proliferation of cancer cells. Therefore, modulating these receptors could potentially be used in cancer treatment .
Sleep Disorders
Adenosine is known to play a role in sleep regulation. Therefore, “2-(n-Propylthio)adenosine” could potentially be used in the treatment of sleep disorders .
Mechanism of Action
Mode of Action
The compound interacts with its targets, the adenosine receptors, by agonism . The A1 and A3 receptors preferentially interact with members of the Gi/o family of G proteins, lowering the intracellular levels of cyclic adenosine monophosphate (cAMP), whereas the A2A and A2B receptors interact with members of the Gs family of G proteins, elevating intracellular cAMP .
Biochemical Pathways
The activation of adenosine receptors affects several biochemical pathways. For instance, the pentose phosphate pathway (PPP) is essential for the generation of NADPH required for reductive biosynthetic reactions . Adenosine also plays a role in the in vitro biosynthesis of ATP from adenosine and polyphosphate . Furthermore, the cAMP pathway, which is modulated by adenosine receptors, has a significant role in immune and inflammatory responses .
Pharmacokinetics
It’s known that adenosine and its receptors are ubiquitously present in the body, suggesting a wide distribution .
Result of Action
The activation of adenosine receptors by 2-(n-Propylthio)adenosine can lead to various molecular and cellular effects. For instance, it can modulate immune and inflammatory responses . It can also affect the heart rhythm and rate .
Action Environment
The action of 2-(n-Propylthio)adenosine can be influenced by various environmental factors. For example, ATP and other nucleotides are readily released from intracellular sources under conditions of injury and organ stress, such as hypoxia, ischemia, or mechanical stress . Therefore, depending on pathophysiological factors, in a given tissue, there is often a tonic activation of one or more of the ARs that can be modulated by exogenous agents for a beneficial effect .
Future Directions
Research on adenosine and its related compounds is ongoing, with a focus on understanding their roles in various physiological processes and their potential therapeutic applications. For instance, adenosine receptors are being investigated as potential drug targets for major degenerative diseases . Future research will likely continue to explore the roles of these compounds in health and disease .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZECJIGAYNYQAD-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185423 | |
| Record name | 2-(n-Propylthio)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(n-Propylthio)adenosine | |
CAS RN |
31528-53-7 | |
| Record name | 2-(n-Propylthio)adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(n-Propylthio)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




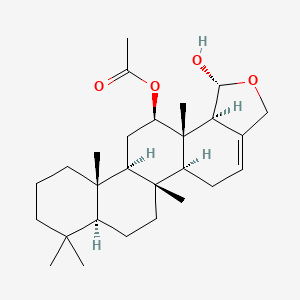

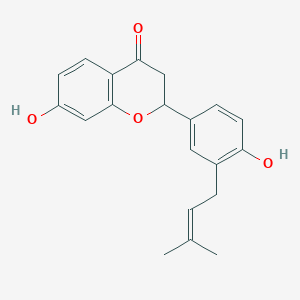


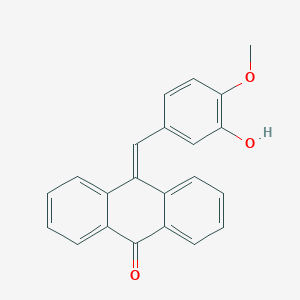
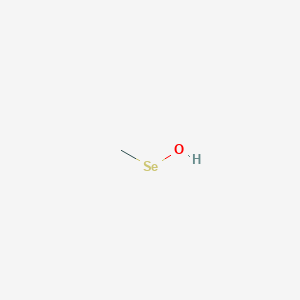
![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)
![alpha-[(2-Methylphenoxy)methyl]benzenemethanamine](/img/structure/B1246223.png)

![(3aR,4R,6Z,10Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1246227.png)
